2-Chloro-2'-iodobenzophenone
Overview
Description
2-Chloro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms at the 2 and 2’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene reacts with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3) at low temperatures (around -20 to 15°C) to form 2-chlorobenzophenone . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to yield 2-Chloro-2’-iodobenzophenone.
Industrial Production Methods: Industrial production methods for 2-Chloro-2’-iodobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol are typical.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura reaction.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
2-Chloro-2’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-iodobenzophenone in chemical reactions involves the activation of the carbonyl group and the halogen atoms. The carbonyl group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- 2-Chloro-2’-bromobenzophenone
- 2-Chloro-2’-fluorobenzophenone
- 2-Chloro-2’-methylbenzophenone
Comparison: 2-Chloro-2’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity compared to other halogenated benzophenones. The iodine atom, being larger and more polarizable, makes the compound more reactive in coupling reactions compared to its bromo or fluoro counterparts. This unique reactivity makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-chlorophenyl)-(2-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPPOBHGIGJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513671 | |
Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76049-51-9 | |
Record name | (2-Chlorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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